An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine: Structure, Properties, and Biological Activities
An In-depth Technical Guide to 1-(3-Chlorobenzyl)piperazine: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorobenzyl)piperazine is a synthetic compound belonging to the piperazine class of molecules, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 1-(3-Chlorobenzyl)piperazine. The document details its role as a selective and reversible inhibitor of NS3 protease, its antibacterial properties, and its potential hepatoprotective effects. Methodologies for its synthesis and for key biological assays are presented to facilitate further research and development. Additionally, a proposed mechanism of action and a hypothetical signaling pathway associated with its NS3 protease inhibitory activity are illustrated.
Chemical Structure and Properties
1-(3-Chlorobenzyl)piperazine, also known as 1CBPZ, is characterized by a piperazine ring substituted with a 3-chlorobenzyl group at one of the nitrogen atoms.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Chlorobenzyl)piperazine is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(3-chlorobenzyl)piperazine | |
| CAS Number | 23145-91-7 | [1] |
| Molecular Formula | C11H15ClN2 | [1] |
| Molecular Weight | 210.71 g/mol | [1] |
| Appearance | Not specified | |
| Boiling Point | 120-123 °C at 1.5 mmHg | |
| Density | 1.129 g/mL at 25 °C | |
| Solubility | Not specified |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(3-Chlorobenzyl)piperazine.
Experimental Protocol (General)
A general procedure for the synthesis of 1-(3-Chlorobenzyl)piperazine via N-alkylation is outlined below. This protocol is based on methods used for similar compounds and may require optimization.
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Reaction Setup: To a solution of piperazine (1.1 equivalents) in a suitable organic solvent such as acetonitrile or dimethylformamide, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
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Addition of Alkylating Agent: Slowly add 3-chlorobenzyl chloride (1 equivalent) to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, filter the mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1-(3-Chlorobenzyl)piperazine.
Biological Activities
1-(3-Chlorobenzyl)piperazine has been identified as a compound with multiple biological activities, making it a molecule of interest for further investigation in drug discovery.
NS3 Protease Inhibition
1-(3-Chlorobenzyl)piperazine is a selective and reversible inhibitor of NS3 protease.[2] NS3 protease is a key enzyme in the replication of several viruses, including the hepatitis C virus (HCV) and flaviviruses like Dengue and Zika virus. It is also implicated in plant resistance mechanisms.[3][4]
The precise molecular mechanism of NS3 protease inhibition by 1-(3-Chlorobenzyl)piperazine has not been fully elucidated. However, as a reversible inhibitor, it is likely to bind to the active site or an allosteric site of the enzyme, preventing the substrate from binding and subsequent cleavage of the viral polyprotein. This disruption of polyprotein processing is critical for inhibiting viral replication.[5][6]
The following diagram illustrates the central role of NS3 protease in the viral replication cycle and the point of inhibition by 1-(3-Chlorobenzyl)piperazine.
Caption: Inhibition of viral replication by targeting NS3 protease.
Antibacterial Activity
1-(3-Chlorobenzyl)piperazine has been found to be effective in controlling the growth of certain bacteria.[2] The piperazine scaffold is a common feature in many antibacterial agents.[7][8]
The antibacterial mechanism of benzylpiperazine derivatives is not fully understood but may involve the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[8] Another potential mechanism could be the inhibition of essential bacterial enzymes.
Hepatoprotective Effects
Preliminary studies have indicated that 1-(3-Chlorobenzyl)piperazine may be useful in preventing liver lesions caused by casein in rats.[2] The underlying mechanism for this hepatoprotective effect is yet to be determined but may be related to antioxidant or anti-inflammatory properties often observed in piperazine derivatives.[2][9]
Experimental Protocols
The following are general experimental protocols that can be adapted for the investigation of 1-(3-Chlorobenzyl)piperazine.
NS3 Protease Inhibition Assay (General Fluorogenic Assay)
This protocol describes a common method for measuring the inhibition of NS3 protease activity.
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Reagents and Materials:
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Recombinant NS3 protease
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Fluorogenic peptide substrate specific for NS3 protease
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl and glycerol)
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1-(3-Chlorobenzyl)piperazine (test compound)
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Known NS3 protease inhibitor (positive control)
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DMSO (for dissolving the compound)
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96-well black microplates
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Fluorescence plate reader
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Procedure:
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Prepare serial dilutions of 1-(3-Chlorobenzyl)piperazine in DMSO and then dilute further in the assay buffer.
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In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS3 protease.
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Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
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Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a fluorescence plate reader.
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The rate of increase in fluorescence is proportional to the enzyme activity.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
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Reagents and Materials:
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Bacterial strains of interest
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Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
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1-(3-Chlorobenzyl)piperazine (test compound)
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Known antibiotic (positive control)
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DMSO (for dissolving the compound)
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96-well sterile microplates
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Spectrophotometer or microplate reader
-
-
Procedure:
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Prepare a stock solution of 1-(3-Chlorobenzyl)piperazine in DMSO.
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Perform serial two-fold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.
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Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium.
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Inoculate each well containing the test compound with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
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Incubate the plates at 37°C for 18-24 hours.
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Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
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In Vivo Hepatoprotective Activity Assessment (General Model)
This is a general protocol that can be adapted to evaluate the hepatoprotective effects of 1-(3-Chlorobenzyl)piperazine against a toxin-induced liver injury model in rodents.
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Animals and Acclimatization:
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Use healthy adult rodents (e.g., Wistar rats or BALB/c mice).
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Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
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-
Experimental Design:
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Divide the animals into several groups:
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Group 1: Normal control (vehicle only).
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Group 2: Toxin control (e.g., carbon tetrachloride, paracetamol, or another hepatotoxin).
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Group 3: Test compound group (1-(3-Chlorobenzyl)piperazine at different doses) + toxin.
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Group 4: Standard drug group (e.g., silymarin) + toxin.
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-
-
Procedure:
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Administer 1-(3-Chlorobenzyl)piperazine or the standard drug orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).
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On the last day of treatment, induce liver injury by administering the hepatotoxin.
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After a specific time post-toxin administration (e.g., 24 or 48 hours), euthanize the animals and collect blood and liver samples.
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Biochemical Analysis:
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Analyze serum samples for liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
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Histopathological Examination:
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Fix liver tissues in 10% formalin, process them for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) to evaluate the extent of liver damage.
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Oxidative Stress Markers (Optional):
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Homogenize liver tissues to measure levels of oxidative stress markers such as malondialdehyde (MDA), glutathione (GSH), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
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Conclusion
1-(3-Chlorobenzyl)piperazine is a promising chemical entity with demonstrated inhibitory activity against NS3 protease and antibacterial effects. Its potential hepatoprotective properties further underscore its therapeutic potential. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to facilitate further exploration of this compound's mechanism of action and its potential as a lead for novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its structure for enhanced efficacy and safety.
References
- 1. 1-(3-CHLOROBENZYL)PIPERAZINE_TargetMol [targetmol.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. NS3 protease: Significance and symbolism [wisdomlib.org]
- 4. Indispensable Role of Proteases in Plant Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS3 protease from flavivirus as a target for designing antiviral inhibitors against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
